
3-aminopropyl(methyl)phosphinic Acid
Vue d'ensemble
Description
Ce composé est connu pour sa capacité à réduire les potentiels postsynaptiques excitateurs médiés par le glutamate dans le striatum et à hyperpolariser les neurones dans la substance noire . Il est environ dix fois plus puissant que le baclofène, un autre agoniste du récepteur de l'acide gamma-aminobutyrique de type B .
Méthodes De Préparation
La synthèse du SKF 97541 implique la réaction de l'acide 3-aminopropylphosphinique avec l'iodure de méthyle en conditions basiques. La réaction se déroule généralement comme suit :
Réactifs : acide 3-aminopropylphosphinique et iodure de méthyle.
Conditions : Conditions basiques, souvent en utilisant une base comme l'hydroxyde de sodium.
Procédure : L'acide 3-aminopropylphosphinique est dissous dans un solvant approprié, tel que l'eau ou l'éthanol. L'iodure de méthyle est ensuite ajouté goutte à goutte à la solution tout en maintenant le mélange réactionnel à basse température.
Analyse Des Réactions Chimiques
Le SKF 97541 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le SKF 97541 peut être oxydé pour former l'oxyde de phosphine correspondant.
Réduction : Le composé peut être réduit pour former la phosphine correspondante.
Substitution : Le SKF 97541 peut subir des réactions de substitution, où le groupe amino peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution.
Applications de la recherche scientifique
Le SKF 97541 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans la synthèse d'autres agonistes du récepteur de l'acide gamma-aminobutyrique de type B.
Biologie : Employé dans des études portant sur le rôle des récepteurs de l'acide gamma-aminobutyrique de type B dans divers processus biologiques.
Mécanisme d'action
Le SKF 97541 exerce ses effets en se liant aux récepteurs de l'acide gamma-aminobutyrique de type B et en les activant. Ces récepteurs sont des récepteurs métabotropiques couplés aux protéines G. Lors de l'activation par le SKF 97541, les récepteurs de l'acide gamma-aminobutyrique de type B inhibent l'activité de l'adénylate cyclase, ce qui entraîne une diminution des niveaux d'adénosine monophosphate cyclique. Cela se traduit par l'ouverture des canaux potassiques et la fermeture des canaux calciques, conduisant à l'hyperpolarisation du neurone et à l'inhibition de la libération de neurotransmetteurs .
Applications De Recherche Scientifique
Neuropharmacological Applications
GABA Receptor Modulation
3-APMPA acts as a selective antagonist of GABAC receptors, which are involved in inhibitory neurotransmission. Research indicates that it can inhibit calcium influx in rat retinal bipolar cells, demonstrating its potential role in modulating synaptic transmission . This property is significant for developing treatments for conditions like myopia and other visual disorders.
Therapeutic Potential
Studies have shown that 3-APMPA exhibits a superior therapeutic index compared to other analogs, making it a promising candidate for therapeutic applications. Its ability to selectively target GABA receptors suggests potential use in treating conditions characterized by excessive neuronal excitability, such as epilepsy .
Pharmacological Studies
In Vivo and In Vitro Studies
In pharmacological studies, 3-APMPA has been evaluated for its effects on various animal models. For instance, it has been shown to produce hypothermia in rats, indicating its central nervous system activity . This effect is particularly relevant when considering the compound's potential side effects and therapeutic efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship of 3-APMPA has been analyzed to understand its binding affinity and efficacy at GABA receptors. Comparisons with other phosphinic acid derivatives help elucidate the mechanisms by which these compounds exert their effects on neurotransmission .
Case Studies and Experimental Findings
Mécanisme D'action
SKF 97541 exerts its effects by binding to and activating gamma-aminobutyric acid type B receptors. These receptors are metabotropic receptors that are coupled to G-proteins. Upon activation by SKF 97541, the gamma-aminobutyric acid type B receptors inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. This results in the opening of potassium channels and the closing of calcium channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Le SKF 97541 est similaire à d'autres agonistes du récepteur de l'acide gamma-aminobutyrique de type B, tels que le baclofène et le CGP 35024. Le SKF 97541 est unique par sa puissance plus élevée et sa sélectivité pour les récepteurs de l'acide gamma-aminobutyrique de type B. Comparé au baclofène, le SKF 97541 est environ dix fois plus puissant . D'autres composés similaires comprennent :
Baclofène : Un agoniste du récepteur de l'acide gamma-aminobutyrique de type B utilisé en clinique pour le traitement de la spasticité.
Activité Biologique
3-Aminopropyl(methyl)phosphinic acid (APMPA) is a compound that has garnered attention for its biological activities, particularly as a selective agonist of GABA receptors. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of APMPA, drawing from various research studies and findings.
Chemical Structure and Properties
APMPA is characterized by its phosphinic acid structure, which contributes to its interaction with neurotransmitter systems. The chemical formula is , and it includes an amino group that enhances its reactivity and biological activity.
APMPA primarily acts as a selective agonist of GABA receptors , which are critical in the modulation of neurotransmission in the central nervous system. The compound has been shown to exhibit significant activity at GABA receptors, influencing various physiological processes such as:
- Neurotransmitter release : By activating GABA receptors, APMPA can inhibit the release of excitatory neurotransmitters, thus exerting a calming effect on neuronal activity.
- Muscle relaxation : Its agonistic action on GABA receptors contributes to muscle relaxation and may have implications in treating conditions characterized by muscle spasticity.
Pharmacological Studies
- GABA Receptor Agonism : APMPA has been demonstrated to act as a potent agonist at GABA receptors, which has implications for its use in treating neurological disorders. Research indicates that it can enhance the inhibitory effects of GABA in various experimental models .
- Insecticidal Properties : A study highlighted the insecticidal effects of APMPA on houseflies (Musca domestica), where it caused significant prostration at certain doses. This suggests potential applications in pest control due to its neurotoxic effects on non-target species .
- Myopia Prevention : In animal models, specifically chicks, APMPA was shown to prevent the development of experimental myopia when administered intravitreal injections. This effect was dose-dependent and correlated with its interaction with GABA receptors .
Case Studies
- Learning and Memory Enhancement : In rodent models, APMPA administration improved performance in memory tasks such as the Morris water maze, indicating its potential cognitive-enhancing effects through modulation of GABAergic transmission .
- Behavioral Effects : Research involving dopamine neurons indicated that APMPA could modulate the firing rates of these neurons, suggesting implications for mood regulation and the treatment of disorders like depression .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
3-aminopropyl(methyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRIDDXGZPJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925969 | |
Record name | (3-Aminopropyl)methylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127729-35-5 | |
Record name | (3-Aminopropyl)methylphosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127729-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopropyl(methyl)phosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127729355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Aminopropyl)methylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Aminopropyl)methylphosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-APMPA acts as a competitive antagonist at γ-aminobutyric acid C receptors (GABACRs) [, , , , ]. GABACRs are ligand-gated chloride channels, and upon activation by GABA, they mediate neuronal inhibition by allowing chloride ion influx [, ]. 3-APMPA competes with GABA for binding to the receptor, thereby preventing GABA-induced channel opening and subsequent chloride influx [, , , ]. This antagonism of GABACRs leads to reduced inhibitory neurotransmission [, ].
ANone: While the provided research focuses on the pharmacological characterization of 3-APMPA, it lacks specific details regarding its molecular formula, weight, and spectroscopic data. For precise structural information, consult dedicated chemical databases or publications focusing on its chemical synthesis.
ANone: The provided research primarily focuses on the biological activity and pharmacological profile of 3-APMPA. Information regarding its material compatibility, stability, and performance under various conditions is not covered in these papers.
ANone: The research focuses on 3-APMPA as a pharmacological tool for studying GABACRs. There is no mention of catalytic properties or applications outside of its role as a receptor antagonist.
A: Yes, some studies utilized computational chemistry and modeling to understand the interaction of 3-APMPA with GABACRs. For example, researchers have generated homology models of GABAA and GABAC receptors and docked antagonists like 3-APMPA to these models to understand the structural basis for the antagonist selectivity []. These studies provide insights into the binding modes of 3-APMPA and aid in the design of more selective and potent GABACR antagonists.
A: Several studies investigated the SAR of 3-APMPA and its analogs. For instance, replacing the methyl group in 3-APMPA with a hydrogen atom resulted in 3-aminopropylphosphonic acid (3-APA), which also acts as a GABAC receptor antagonist but with slightly lower potency [, ]. Furthermore, research on the related compound lesogaberan, a 3-aminopropylphosphinic acid derivative, explored the impact of substitutions on the 3-aminopropylphosphinic acid scaffold on GABAB receptor activity and selectivity []. These modifications provide valuable insights into the pharmacophore of 3-APMPA and facilitate the development of novel GABAC receptor ligands with improved pharmacological properties.
ANone: The provided research focuses on the scientific aspects of 3-APMPA and lacks information on SHE regulations, compliance, risk minimization, or responsible practices. When handling 3-APMPA, always follow appropriate laboratory safety procedures and consult relevant safety data sheets.
A: 3-APMPA has shown efficacy in various in vitro studies using retinal slices and isolated cells [, , , , , ]. It effectively blocks GABA-induced currents in cells expressing GABAC receptors, confirming its antagonistic properties [, , , , ]. While some studies explored its in vivo effects in animal models, demonstrating its ability to antagonize GHB-induced effects [, ], information about specific animal models or clinical trials utilizing 3-APMPA is limited in the provided research.
ANone: The provided research primarily focuses on the characterization of 3-APMPA and lacks information regarding resistance or cross-resistance mechanisms. Further research is needed to explore these aspects.
ANone: The available research primarily focuses on the pharmacological characterization of 3-APMPA and doesn't provide detailed information about its toxicological profile or long-term effects.
ANone: The provided research focuses on the fundamental properties and effects of 3-APMPA. It doesn't discuss specific drug delivery or targeting strategies.
ANone: The research primarily focuses on the pharmacological characterization of 3-APMPA. It doesn't discuss biomarkers or diagnostics related to its use.
ANone: The provided research focuses on the pharmacological characterization and biological effects of 3-APMPA and does not contain information regarding its environmental impact, degradation, or mitigation strategies.
ANone: The research primarily focuses on the pharmacological characterization of 3-APMPA and does not provide details about its dissolution, solubility, bioavailability, or their impact on efficacy.
ANone: The research primarily employs electrophysiological techniques to assess the effects of 3-APMPA. It does not delve into the specifics of analytical method validation for 3-APMPA quantification or characterization.
ANone: The provided research focuses on the scientific aspects of 3-APMPA and lacks information on quality control, assurance measures, or manufacturing processes.
ANone: The provided research primarily focuses on 3-APMPA's interaction with GABACRs. It does not mention its potential for immunogenicity or strategies for modulation.
ANone: The research primarily focuses on 3-APMPA's interaction with GABACRs. It does not discuss its potential for drug-transporter interactions or strategies for modulation.
ANone: The provided research primarily focuses on the pharmacological characterization of 3-APMPA and its interaction with GABACRs. It does not provide details regarding its potential to induce or inhibit drug-metabolizing enzymes or mitigation strategies.
ANone: The research provided primarily focuses on the pharmacological characterization of 3-APMPA. It does not provide details on its biocompatibility or biodegradability.
A: Yes, alternative GABAC receptor antagonists exist, such as TPMPA ((1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid), which also selectively targets GABAC receptors over GABAA and GABAB receptors []. Other compounds, like picrotoxin, can block both GABAA and GABAC receptors [, ]. The choice of antagonist depends on the specific research question and the desired selectivity profile.
ANone: The provided research focuses on the scientific aspects of 3-APMPA and does not contain information about recycling, waste management strategies, or resource efficiency.
ANone: Research on 3-APMPA utilizes standard electrophysiological setups, cell culture facilities, and molecular biology techniques common in neuroscience research. Additionally, computational chemistry tools and resources contribute to understanding its interactions with GABACRs.
A: The discovery and characterization of 3-APMPA as a selective GABAC receptor antagonist represents a significant milestone in understanding GABAC receptor pharmacology []. This discovery allowed researchers to dissect the specific contributions of GABAC receptors to various physiological processes and explore their therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.